An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-dihydroquinolin-4(1H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3] Its synthetic versatility allows for the creation of large, structurally diverse libraries of derivatives, making it an invaluable tool in the quest for novel therapeutics.[1]
This guide focuses on a specific derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one . The introduction of a chlorine atom at the 6-position and the saturation of the 2,3-bond significantly alter the electronic and conformational landscape of the parent quinolinone core. These modifications are not trivial; they are deliberate choices made by medicinal chemists to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these properties is paramount for any researcher aiming to utilize this scaffold in rational drug design. This document serves as a comprehensive technical resource, elucidating the core physicochemical characteristics of 6-chloro-2,3-dihydroquinolin-4(1H)-one and providing the foundational knowledge necessary for its application in drug development.
Section 1: Core Molecular and Structural Attributes
The fundamental identity of 6-chloro-2,3-dihydroquinolin-4(1H)-one is defined by its unique arrangement of atoms and functional groups. The dihydroquinolinone core provides a rigid, bicyclic framework. The key functional groups—a secondary amine, a ketone, and an aryl chloride—are strategically positioned, dictating the molecule's reactivity, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source |
| Chemical Name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | [4][5] |
| CAS Number | 21617-20-9 | [4][5] |
| Molecular Formula | C₉H₈ClNO | [4][5] |
| Molecular Weight | 181.62 g/mol | [4][5] |
Structural Analysis: The structure combines an electron-rich aromatic ring with a non-aromatic, heterocyclic ring containing two key functional groups.
-
Aryl Chloride: The chlorine atom at the C-6 position is an electron-withdrawing group, which influences the electron density of the benzene ring and can impact metabolic stability and binding interactions.
-
α,β-Unsaturated Amide System (Lactam): The ketone at C-4 and the nitrogen at N-1 create a lactam. This functional group is a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H).
-
Saturated Carbons (C2 & C3): The dihydro- prefix indicates saturation at the 2 and 3 positions, lending conformational flexibility to the heterocyclic ring compared to its fully aromatic quinolone counterpart. This flexibility can be crucial for optimal fitting into a biological target's binding pocket.
Section 2: Key Physicochemical Properties
The physicochemical profile of a compound is a critical determinant of its "drug-likeness," influencing everything from solubility and permeability to in vivo efficacy and pharmacokinetic profile.
| Property | Value | Significance in Drug Development | Source |
| Boiling Point | 345.03°C at 760 mmHg | Indicates the compound's volatility. Important for purification (distillation) and formulation stability. | [4] |
| Density | 1.29 g/cm³ | Relates to the compound's packing in the solid state. Useful for formulation and process chemistry calculations. | [4] |
| Melting Point | Not Available | The melting point is a key indicator of purity and lattice energy. The absence of a defined value in some databases suggests it may decompose before melting or requires specific analytical conditions. | [4][6] |
| logP (calculated) | ~2.22 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A value in this range suggests good membrane permeability, a crucial factor for oral absorption. (Value is for a structural isomer, 8-chloro-3,4-dihydroquinolin-2(1H)-one, and serves as an estimate). | [7] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | TPSA is the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A low TPSA like this is generally favorable for cell permeability. (Value is for a structural isomer). | [7] |
The interplay of these properties is crucial. For instance, the introduction of the chlorine atom increases the molecular weight and is expected to increase lipophilicity (logP) compared to the non-chlorinated analog. This can enhance membrane permeability but may decrease aqueous solubility. A comprehensive understanding of these trade-offs is essential for lead optimization.[8]
Section 3: Synthesis and Analytical Characterization
The reliable synthesis and unambiguous characterization of 6-chloro-2,3-dihydroquinolin-4(1H)-one are prerequisites for its use in research.
General Synthetic Approach
The 2,3-dihydroquinolin-4(1H)-one scaffold is commonly synthesized via the intramolecular cyclization of o-aminochalcones or through one-pot reactions involving o-aminoacetophenones and aldehydes.[9][10] These methods are versatile and allow for the introduction of various substituents on both the aromatic and heterocyclic rings.
This workflow highlights a common and efficient pathway. The causality is clear: the initial condensation reaction forms the chalcone intermediate, which possesses the necessary functionality and geometry to undergo an intramolecular cyclization to form the desired bicyclic system.[9]
Spectroscopic and Analytical Profile
Confirming the identity and purity of the synthesized compound is achieved through a standard battery of analytical techniques. Each method provides a unique piece of structural information, creating a self-validating analytical system.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 6-chloro-2,3-dihydroquinolin-4(1H)-one, one would expect to see distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.8 ppm range), the two methylene groups (-CH₂-CH₂-) in the heterocyclic ring (as triplets or more complex multiplets around 2.7 and 3.5 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the different carbon environments. Key signals would include the carbonyl carbon (C=O) downfield (around 190 ppm), aromatic carbons (115-150 ppm), and the two aliphatic carbons (C2 and C3) upfield.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrum would show a molecular ion peak (M+) at approximately 181.03 g/mol and a characteristic M+2 peak at ~183.03 g/mol with roughly one-third the intensity, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups. Key vibrational bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹) and the C=O stretch of the ketone (around 1650-1680 cm⁻¹).
Computational methods, such as Density Functional Theory (DFT), can be used to predict these spectroscopic features, providing a powerful tool for comparison with experimental data to confirm the structure.[11][12]
Section 4: Protocol for Aqueous Solubility Determination
Aqueous solubility is a critical physicochemical parameter that directly impacts a drug candidate's bioavailability. The following protocol describes a robust method for its determination using the shake-flask method, a gold-standard technique.
Detailed Step-by-Step Methodology:
-
Preparation of Solutions:
-
Rationale: Accurate standard solutions are essential for quantification. A high-concentration stock in a soluble organic solvent like DMSO is prepared. The aqueous buffer (e.g., PBS, pH 7.4) mimics physiological conditions.
-
Action: Prepare a 10 mM stock solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one in 100% DMSO. Prepare a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4.
-
-
Incubation and Equilibration:
-
Rationale: The goal is to create a saturated solution. Adding an excess of the compound and shaking for an extended period (typically 24 hours) ensures that the solution has reached thermodynamic equilibrium.
-
Action: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock, ensuring the final DMSO concentration is <1%) to a known volume of the pH 7.4 buffer in a sealed vial. Place the vial in an orbital shaker set to 25°C for 24 hours.
-
-
Separation of Undissolved Solid:
-
Rationale: It is critical to analyze only the dissolved portion of the compound. Centrifugation pellets the majority of the solid, and subsequent filtration through a low-binding filter removes any remaining particulates.
-
Action: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF).
-
-
Quantification:
-
Rationale: The concentration of the dissolved compound in the filtrate is determined using a sensitive and selective analytical method like HPLC-UV or LC-MS/MS. A standard curve, prepared by diluting the DMSO stock solution, is used to accurately calculate the concentration.
-
Action: Prepare a set of calibration standards by diluting the 10 mM stock solution in the analysis solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample and the standards by the chosen analytical method. Determine the concentration of the sample by interpolating from the standard curve. The resulting concentration is the aqueous solubility.
-
This self-validating protocol ensures accuracy by using an excess of solid to guarantee saturation and a robust analytical method for precise quantification against a known standard.
Section 5: Conclusion and Future Outlook
6-Chloro-2,3-dihydroquinolin-4(1H)-one is more than just a chemical compound; it is a highly valuable building block for medicinal chemistry. Its physicochemical properties—moderate lipophilicity, potential for hydrogen bonding, and synthetic tractability—make it an attractive starting point for developing new therapeutic agents. The presence of the chlorine atom provides a key vector for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of modern drug design.
This guide has provided a detailed overview of its core properties, from its fundamental structure to robust protocols for its characterization. For researchers in drug discovery, a thorough understanding of these physicochemical principles is not merely academic—it is the foundation upon which successful, rationally designed medicines are built. Future work involving this scaffold will undoubtedly focus on creating diverse libraries and exploring their potential against a wide range of biological targets, leveraging the fundamental properties detailed herein to guide the development of next-generation therapeutics.
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